molecular formula C20H17N3O4 B11182798 2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11182798
M. Wt: 363.4 g/mol
InChI Key: LUGZPKQUTMKJBK-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound with a unique structure that combines a pyrido[4,3-b][1,6]naphthyridine core with hydroxyethyl and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[4,3-b][1,6]naphthyridine precursor and introduce the hydroxyethyl and methoxyphenyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can introduce new functional groups onto the methoxyphenyl ring .

Scientific Research Applications

2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.

    Quinazolin-4(3H)-ones: Another class of compounds with structural similarities, known for their diverse biological activities.

Uniqueness

2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

8-(2-hydroxyethyl)-2-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C20H17N3O4/c1-27-18-5-3-2-4-17(18)23-9-7-16-14(20(23)26)12-13-15(21-16)6-8-22(10-11-24)19(13)25/h2-9,12,24H,10-11H2,1H3

InChI Key

LUGZPKQUTMKJBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO

Origin of Product

United States

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